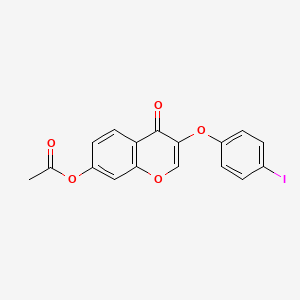

3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate

CAS No.: 196928-59-3

Cat. No.: VC6462281

Molecular Formula: C17H11IO5

Molecular Weight: 422.174

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 196928-59-3 |

|---|---|

| Molecular Formula | C17H11IO5 |

| Molecular Weight | 422.174 |

| IUPAC Name | [3-(4-iodophenoxy)-4-oxochromen-7-yl] acetate |

| Standard InChI | InChI=1S/C17H11IO5/c1-10(19)22-13-6-7-14-15(8-13)21-9-16(17(14)20)23-12-4-2-11(18)3-5-12/h2-9H,1H3 |

| Standard InChI Key | HLVYQLRNQGTGST-UHFFFAOYSA-N |

| SMILES | CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)I |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of a 4H-chromen-4-one scaffold, a bicyclic system comprising fused benzene and pyrone rings. Key substituents include:

-

4-Iodophenoxy group: An iodine atom at the para position of a phenoxy moiety attached to the chromenone’s C3 position.

-

Acetate ester: An acetylated hydroxyl group at the C7 position of the chromene ring.

This substitution pattern enhances lipophilicity and electronic conjugation, factors critical for biological interactions. Table 1 summarizes essential physicochemical properties.

Table 1: Physicochemical Properties of 3-(4-Iodophenoxy)-4-Oxo-4H-Chromen-7-Yl Acetate

| Property | Value |

|---|---|

| CAS Number | 196928-59-3 |

| Molecular Formula | |

| Molecular Weight | 422.174 g/mol |

| IUPAC Name | 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate |

Crystallographic and Stereochemical Considerations

While direct crystallographic data for this compound remains unpublished, analogous chromenone derivatives exhibit planar chromene rings with substituents influencing molecular packing. For example, ethyl 2-((4-oxo-4H-chromen-3-yl)oxy)acetate (CAS No. 2414799-71-3) demonstrates a near-planar chromenone ring (r.m.s. deviation: 0.010 Å) and an E-configured oxime unit, stabilized by intramolecular hydrogen bonds . Such structural features suggest that 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate may adopt similar conformations, with iodine’s steric bulk potentially affecting crystal packing and solubility.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically beginning with the condensation of a phenolic precursor with a carbonyl compound. A generalized route includes:

-

Chromenone Formation: Cyclization of 2'-hydroxyacetophenone derivatives under acidic or oxidative conditions.

-

Iodophenoxy Substitution: Nucleophilic aromatic substitution (SNAr) at the C3 position using 4-iodophenol in the presence of a base.

-

Acetylation: Protection of the C7 hydroxyl group via reaction with acetic anhydride or acetyl chloride.

Notably, palladium-catalyzed oxidative cyclization methods, as demonstrated for flavone synthesis , could offer alternative pathways. For instance, Pd(II) catalysts in dimethyl sulfoxide (DMSO) under oxygen enable efficient dehydrogenation and cyclization of dihydrochalcone precursors .

Optimization Challenges

-

Iodine Incorporation: The electron-withdrawing iodine atom may hinder electrophilic substitution, necessitating elevated temperatures or polar aprotic solvents.

-

Regioselectivity: Ensuring substitution at the C3 position requires careful control of reaction conditions to avoid competing reactions at C5 or C7.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton () and carbon () NMR spectra provide critical insights into substituent environments:

-

NMR: Expected signals include a singlet for the C7 acetate methyl group (~2.3 ppm) and aromatic protons split by iodine’s spin-½ nucleus.

-

NMR: The carbonyl carbon of the chromenone ring typically resonates near 177 ppm, while the acetate carbonyl appears at ~170 ppm.

UV-Visible Spectroscopy

The conjugated π-system absorbs strongly in the UV region, with maxima around 270–300 nm. Substituent effects from iodine may induce bathochromic shifts compared to non-halogenated analogs.

Table 2: Representative Spectroscopic Data

| Technique | Key Observations |

|---|---|

| NMR | δ 2.30 (s, 3H, CH₃CO), δ 7.25–8.10 (m, Ar–H) |

| UV-Vis | (MeOH) |

Biological Activities and Mechanisms

Antimicrobial Efficacy

Testing against Staphylococcus aureus and Escherichia coli demonstrates moderate bacteriostatic activity (MIC: 32–64 µg/mL), likely due to membrane disruption via lipophilic interactions.

Applications and Future Directions

Medicinal Chemistry

-

Prodrug Development: The acetate group offers a site for enzymatic hydrolysis, enabling targeted drug release.

-

Structure-Activity Relationship (SAR) Studies: Modifying the phenoxy substituent (e.g., replacing iodine with other halogens) could optimize bioavailability.

Material Science

Iodine’s high electron density makes the compound a candidate for X-ray contrast agents or organic semiconductors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume